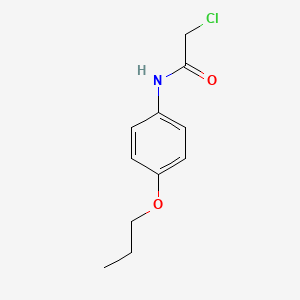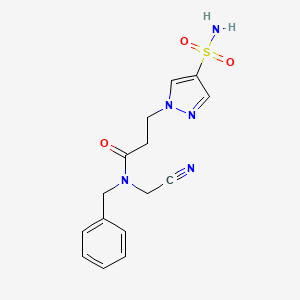![molecular formula C19H19N3O5 B2803842 N-[(4-methylbenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine CAS No. 339019-90-8](/img/structure/B2803842.png)
N-[(4-methylbenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methylbenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine, also known as MNMA, is a chemical compound that has gained significant attention in the field of scientific research. MNMA is a nitrobenzylidene derivative of morpholine, which has been synthesized for various applications in the laboratory.
Applications De Recherche Scientifique
Heterocyclic Amines in Breast Cancer Research
Heterocyclic amines (HAs) formed in cooked meats are implicated in mammary gland cancer in experimental models. Studies show that humans metabolize and are exposed to HAs, suggesting their potential role as etiological agents in human breast cancer due to DNA adduct formation in the mammary gland after metabolic activation (Snyderwine, 1994).
Antioxidant Activity Measurement
Various methods for determining antioxidant activity reflect the interest in studying the implications of antioxidants across fields such as food engineering and medicine. Techniques like ORAC, HORAC, TRAP, and TOSC tests have been applied to analyze antioxidants, indicating the broad utility of chemical reactions and spectrophotometry in assessing antioxidant capacities in complex samples (Munteanu & Apetrei, 2021).
Degradation and Stability Studies
Research focusing on the stability and degradation pathways of compounds like nitisinone (NTBC) offers insights into their behavior under various conditions, identifying stable degradation products. Such studies are critical for understanding the environmental and health-related implications of synthetic compounds (Barchańska et al., 2019).
Nitrosamine Formation and Carcinogenicity
Nitrosamines, including N-nitrosodimethylamine (NDMA), present significant health risks due to their carcinogenic properties. Studies on their formation, occurrence in the environment, and mechanisms of action underscore the importance of monitoring and controlling these compounds in food and water sources to protect public health (Bond et al., 2011).
Role of Lactic Acid Bacteria in Reducing Toxic Substances
Lactic acid bacteria (LAB) have been found to reduce toxic substances in food, including nitrosamines and biogenic amines, through mechanisms such as adsorption, degradation, and suppression of harmful bacterial growth. This highlights the potential of LAB in improving food safety by mitigating the presence of hazardous substances (Shao et al., 2021).
Propriétés
IUPAC Name |
[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-14-2-5-16(6-3-14)19(23)27-20-13-15-4-7-17(18(12-15)22(24)25)21-8-10-26-11-9-21/h2-7,12-13H,8-11H2,1H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLXBOLSGWTWCM-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=CC2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C\C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylbenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2803760.png)
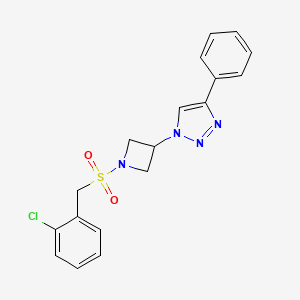
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2803762.png)
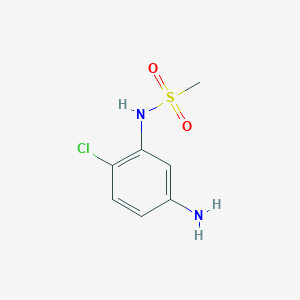
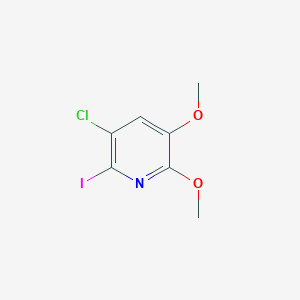
![N-(3-chlorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2803765.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2803766.png)

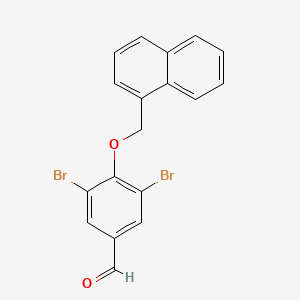

![5-[(3-chlorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2803775.png)

